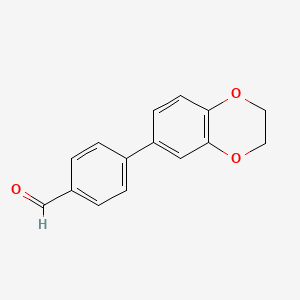

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

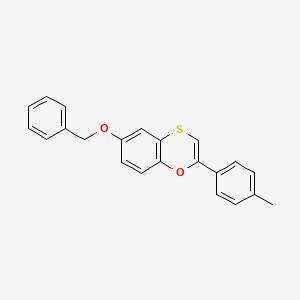

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzaldehyde is an organic compound that features a benzodioxin ring fused to a benzaldehyde moiety

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzaldehyde beinhaltet typischerweise die Reaktion von 2,3-Dihydro-1,4-benzodioxin mit Benzaldehyd unter bestimmten Bedingungen. Eine gängige Methode umfasst die Verwendung einer Friedel-Crafts-Acylierungsreaktion, bei der ein Säurechlorid in Gegenwart eines Lewis-Säurekatalysators wie Aluminiumchlorid (AlCl3) mit dem Benzodioxin reagiert. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse des Säurechlorids zu verhindern.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Darüber hinaus sorgt die Verwendung von automatisierten Systemen zur Überwachung und Steuerung von Reaktionsparametern für eine gleichbleibende Qualität in industriellen Umgebungen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzaldehyde kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Aldehydgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) zu einer Carbonsäure oxidiert werden.

Reduktion: Die Aldehydgruppe kann mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) zu einem primären Alkohol reduziert werden.

Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen wie Nitrierung oder Halogenierung mit Reagenzien wie Salpetersäure (HNO3) oder Halogenen (Cl2, Br2) eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO4) in einem alkalischen Medium.

Reduktion: Natriumborhydrid (NaBH4) in Methanol oder Ethanol.

Substitution: Konzentrierte Salpetersäure (HNO3) für die Nitrierung, Chlor (Cl2) oder Brom (Br2) für die Halogenierung.

Hauptprodukte

Oxidation: 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoesäure.

Reduktion: 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzylalkohol.

Substitution: 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-nitrobenzaldehyd oder 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-chlorbenzaldehyd.

Wissenschaftliche Forschungsanwendungen

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzaldehyde hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antibakterieller und antifungaler Eigenschaften.

Medizin: Als potenzielles Therapeutikum aufgrund seiner strukturellen Ähnlichkeit mit bioaktiven Verbindungen erforscht.

Industrie: Aufgrund seiner einzigartigen chemischen Eigenschaften bei der Entwicklung von fortschrittlichen Materialien wie Polymeren und Harzen eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von this compound hängt von seiner jeweiligen Anwendung ab. In biologischen Systemen kann es mit Enzymen oder Rezeptoren interagieren und deren Aktivität verändern. Beispielsweise könnte es das Bakterienwachstum hemmen, indem es die Zellwandsynthese oder die Proteinfunktion stört. Die genauen molekularen Ziele und die beteiligten Pfade müssten durch experimentelle Studien weiter untersucht werden.

Wirkmechanismus

The mechanism of action of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it could inhibit bacterial growth by interfering with cell wall synthesis or protein function. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

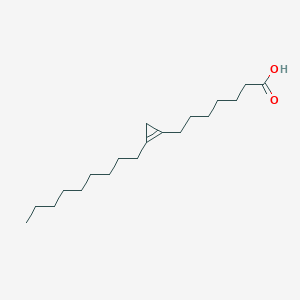

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butansäure: Ähnliche Struktur, aber mit einer Butansäuregruppe anstelle einer Aldehydgruppe.

1,4-Benzodioxin, 2,3-dihydro-: Fehlt die Benzaldehydgruppe, wodurch es in bestimmten chemischen Reaktionen weniger reaktiv ist.

Einzigartigkeit

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzaldehyde ist durch das Vorhandensein sowohl des Benzodioxinrings als auch der Benzaldehydgruppe einzigartig. Diese Kombination ermöglicht es, an einer Vielzahl von chemischen Reaktionen teilzunehmen, und macht es zu einem vielseitigen Zwischenprodukt in der organischen Synthese.

Eigenschaften

CAS-Nummer |

893737-31-0 |

|---|---|

Molekularformel |

C15H12O3 |

Molekulargewicht |

240.25 g/mol |

IUPAC-Name |

4-(2,3-dihydro-1,4-benzodioxin-6-yl)benzaldehyde |

InChI |

InChI=1S/C15H12O3/c16-10-11-1-3-12(4-2-11)13-5-6-14-15(9-13)18-8-7-17-14/h1-6,9-10H,7-8H2 |

InChI-Schlüssel |

NSKIBMMZVKNHEM-UHFFFAOYSA-N |

Kanonische SMILES |

C1COC2=C(O1)C=CC(=C2)C3=CC=C(C=C3)C=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B12609572.png)

![Benzene, [[[(2R,6S)-2,6-dimethyldodecyl]oxy]methyl]-](/img/structure/B12609578.png)

![4,4'-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile](/img/structure/B12609586.png)

![6-Fluoro-3,4-dihydro-2h-pyrano[2,3-h]isoquinolin-1(8h)-one](/img/structure/B12609608.png)

![4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12609633.png)

![1H-Indole-1-acetic acid, 3-[(4-cyanophenyl)sulfonyl]-2,5-dimethyl-](/img/structure/B12609651.png)